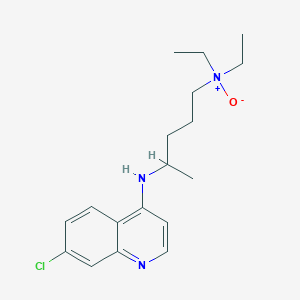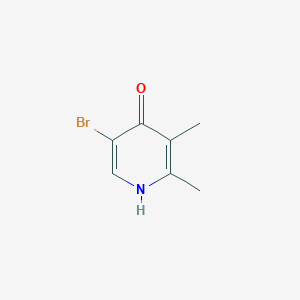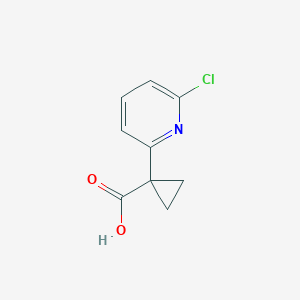
1-(6-Chlor-pyridin-2-yl)-cyclopropancarbonsäure
Übersicht
Beschreibung
1-(6-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid, also known as 6-chloropyridine-2-carboxylic acid, is an organic compound used in the synthesis of various compounds. It is a colorless solid that is soluble in most organic solvents. It is a valuable intermediate for the synthesis of biologically active compounds. This compound has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
Derivate der 1-(6-Chlor-pyridin-2-yl)-cyclopropancarbonsäure wurden auf ihr Potenzial als Antitumormittel untersucht. Forscher haben neue Verbindungen auf Basis dieses Grundgerüsts synthetisiert, wie beispielsweise Methyl-5-(acetyloxy)-1-(6-brom-2-pyridinyl)-1H-pyrazol-3-carboxylat und Methyl-1-(6-brom-2-pyridinyl)-5-hydroxy-1H-pyrazol-3-carboxylat . Diese Verbindungen wurden auf ihre Zytotoxizität gegenüber verschiedenen Tumorzelllinien getestet, darunter BEL-7404, HepG2, NCI-H460, T-24 und A549. Bemerkenswert ist, dass sie eine selektive Zytotoxizität gegenüber Tumorzellen zeigten, während normale Leberzellen verschont blieben.
Koordinationschemie und Kristallstrukturen
Die Kristallstruktur von 1-(6-Chlor-pyridin-2-yl)-5-hydroxy-1H-pyrazol-3-carbonsäuremethylester wurde bestimmt und zeigt interessante Merkmale. Die Pyridyl-Pyrazol-Ringe liegen in der gleichen Ebene, zusammen mit Substituenten wie Brom und Estergruppen. Das Fehlen von Protonen, die an bestimmten Stickstoff- und Sauerstoffatomen gebunden sind, trägt zu seinem einzigartigen Koordinationsverhalten bei .
Organische Synthese und Funktionsmaterialien
Forscher haben die Synthese neuer 1,3,4-Triazol-Derivate untersucht, die die Pyridyl-Pyrazol-Einheit enthalten. Diese Verbindungen zeigen eine vielfältige Reaktivität und könnten Anwendungen in der Materialwissenschaft, Katalyse oder supramolekularen Chemie finden .
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAGPRSQTJSTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-76-8 | |
| Record name | 1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



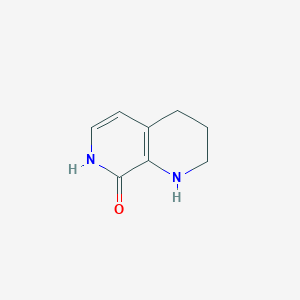
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)
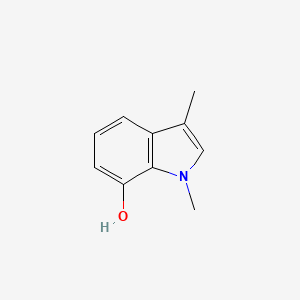
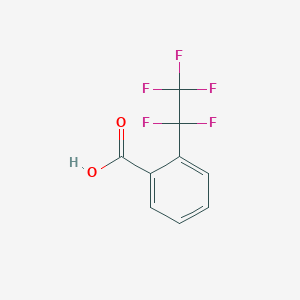
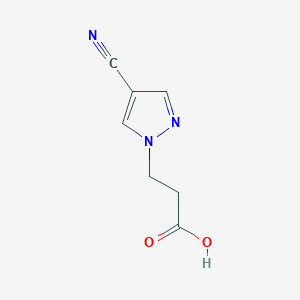

![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)
